molecular formula C19H15NO5 B2708159 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 847182-88-1

2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No. B2708159
CAS RN: 847182-88-1
M. Wt: 337.331
InChI Key: FSSISQQLLXWUSL-UHFFFAOYSA-N
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Description

The compound “2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. It contains a chromene core, which is a common structure in many natural products and pharmaceuticals . The molecule also contains two methoxy groups and a nitrile group, which can contribute to its reactivity and potential biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including decarboxylation, aldoxime reaction, and dehydration . For example, the synthesis of 3,4-dimethoxyphenyl acetonitrile involves decarboxylation of 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate to prepare 3,4-dimethoxy phenylacetaldehyde. This is followed by an aldoxime reaction with sodium bicarbonate and hydroxylamine hydrochloride, and finally a dehydration reaction .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a chromene ring (4H-chromen-7-yl), which is a fused ring system with a benzene ring attached to a pyran ring. Attached to this chromene ring is a 3,4-dimethoxyphenyl group and a nitrile group (acetonitrile). The “2-((3-(3,4-dimethoxyphenyl)-4-oxo” part of the name indicates that the 3,4-dimethoxyphenyl group is attached to the 2-position of the chromene ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine. The chromene ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitrile group could make it polar and potentially increase its boiling point. The methoxy groups could also affect its solubility in different solvents .

Scientific Research Applications

Photoluminescent Materials

The study by Ekinci et al. (2000) on the electrooxidation of 2-amino-3-cyano-4-phenylthiophene revealed a new class of π-conjugated oligoaminothiophenes exhibiting photoluminescent properties, which suggests potential applications in the development of novel photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).

Crystal Structure Analysis

Penkova, Retailleau, and Manolov (2010) determined the crystal structure of a related poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium], which could be indicative of the structural analytical capabilities for similar complex organic compounds (Penkova, Retailleau, & Manolov, 2010).

Synthesis and Complexation Studies

Fedorova et al. (2003) reported the synthesis and photochromic behaviour of 3,3-diphenyl-3H-benzo[f]chromenes, which included light-controlled complexation studies. This suggests potential applications in the development of light-responsive materials and sensors (Fedorova, Maurel, Ushakov, Nazarov, Gromov, Chebun’kova, Feofanov, Alaverdian, Alfimov, & Barigelletti, 2003).

Catalysis and Organic Synthesis

Maghsoodlou et al. (2010) described an efficient synthesis of compounds using ZnO as a catalyst. Such methodologies could be applicable in the synthesis or functionalization of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile, highlighting the importance of catalyst choice in organic synthesis processes (Maghsoodlou, Habibi-Khorassani, Shahkarami, Maleki, & Rostamizadeh, 2010).

Antioxidant Activity and Molecular Docking

Bandari et al. (2017) synthesized new chromeno carbamodithioate derivatives and evaluated their antioxidant activity through molecular docking studies, suggesting a potential pathway for evaluating the biological activity of similar compounds (Bandari, Kammari, Madda, Kommu, Lakkadi, Vuppala, & Tigulla, 2017).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar structures. It could also involve further studies on its synthesis and reactivity .

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-22-16-6-3-12(9-18(16)23-2)15-11-25-17-10-13(24-8-7-20)4-5-14(17)19(15)21/h3-6,9-11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSISQQLLXWUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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